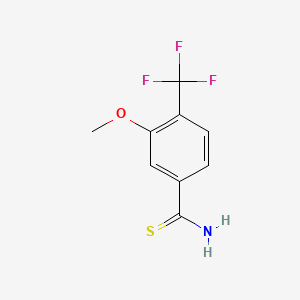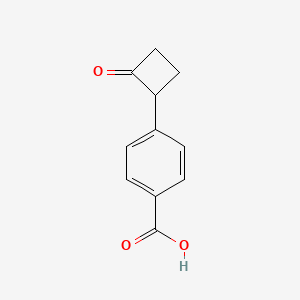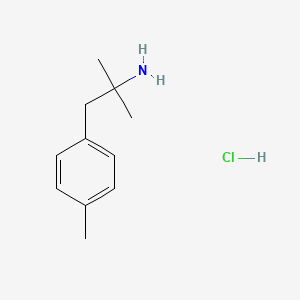
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers, is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclohexyl ring, a benzodioxin moiety, and an acetamide group. The presence of multiple stereoisomers adds to the complexity and potential versatility of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzodioxin ring through a series of condensation and cyclization reactions. The final step often involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the production of the diastereomeric mixture.
化学反応の分析
Types of Reactions
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide (without hydrochloride)
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylacetamide
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylpropionamide
Uniqueness
The uniqueness of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride lies in its specific structural features and the presence of multiple diastereomers
特性
分子式 |
C17H25ClN2O3 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-19(13-8-6-12(18)7-9-13)17(20)10-14-11-21-15-4-2-3-5-16(15)22-14;/h2-5,12-14H,6-11,18H2,1H3;1H |
InChIキー |
YEVXTIWRFFVDRH-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(CC1)N)C(=O)CC2COC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


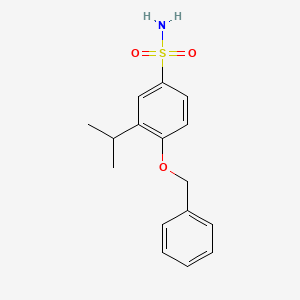
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)




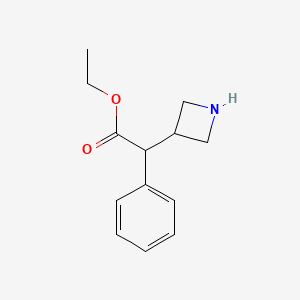
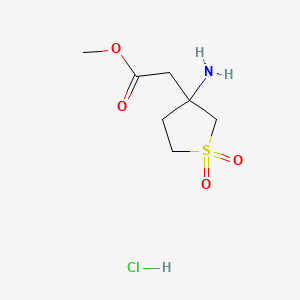

![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)
